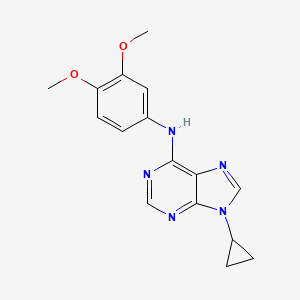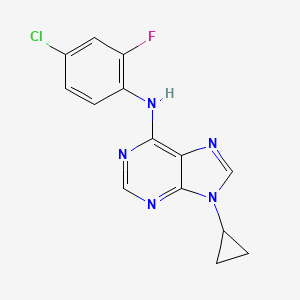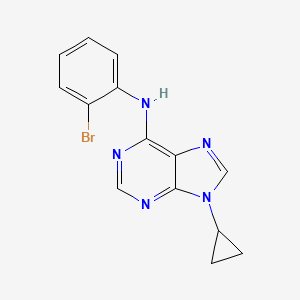
N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine (N-CFP-CPP) is a purine derivative that has been studied for its potential therapeutic applications. It is a member of the purine family, which includes compounds such as caffeine, theophylline, and theobromine. N-CFP-CPP has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
科学的研究の応用
N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Studies have shown that N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has anti-cancer properties, as it has been found to inhibit the growth of cancer cells. In addition, N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has been found to protect against neuronal damage, as it has been shown to reduce oxidative stress and inflammation. Furthermore, N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has been found to possess neuroprotective properties, as it has been found to reduce the risk of neurodegenerative diseases.
作用機序
The mechanism of action of N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is not yet fully understood. However, studies have suggested that N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine may act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species. In addition, N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has been found to act as an antagonist of certain receptors, such as the adenosine A2A receptor, which may be involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has been found to have a variety of biochemical and physiological effects. Studies have shown that N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has anti-inflammatory, anti-oxidative, and neuroprotective properties. In addition, N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine has been found to possess anticonvulsant, anxiolytic, and antidepressant properties.
実験室実験の利点と制限
The advantages of using N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine in laboratory experiments include its relatively low cost and its availability in a variety of forms, including powder, solution, and tablets. Additionally, N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is relatively stable and has a high solubility in a variety of solvents. The primary limitation of using N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine in laboratory experiments is its lack of specificity, as it can interact with a variety of other molecules.
将来の方向性
There are several potential future directions for the study of N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine. These include further investigation into the mechanism of action of N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine, as well as the development of new and improved synthesis methods. Additionally, further research into the biochemical and physiological effects of N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine may lead to the development of new therapeutic applications. Finally, further research into the potential toxicity of N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine may lead to the development of safer and more effective therapeutic agents.
合成法
N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine can be synthesized using a variety of methods, including the use of a Grignard reaction, a Wittig reaction, and a Suzuki coupling reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium, to react with an organic compound, such as an aldehyde or ketone, to form an organometallic complex. The Wittig reaction involves the use of a Wittig reagent, such as a phosphonium salt, to react with an aldehyde or ketone to form an alkene. The Suzuki coupling reaction involves the use of a palladium catalyst to react with an organoboron compound to form a carbon-carbon bond.
特性
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-9-cyclopropylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5/c15-10-4-1-8(5-11(10)16)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCYHGAPYPQJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopropyl-4,5-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6443358.png)
![3-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443372.png)
![2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443377.png)
![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)
![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)





![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)